Diclofenac Diethylamine

Content Navigation

CAS Number

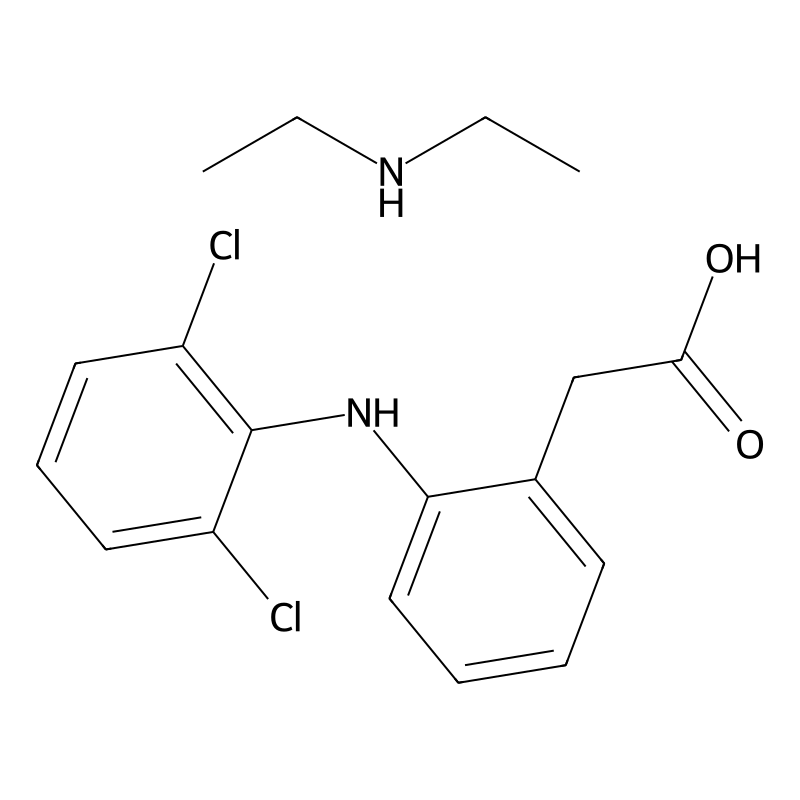

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4.47e-03 g/L

Synonyms

Canonical SMILES

Diclofenac Diethylamine is the diethylammonium salt of diclofenac, a non-steroidal anti-inflammatory drug (NSAID). It is primarily selected for use in topical formulations such as emulsions, gels, and creams designed for localized analgesic and anti-inflammatory action. The selection of the diethylamine counter-ion over other forms, such as sodium or potassium salts, is a deliberate strategy to modify the compound's physicochemical properties, including solubility and lipophilicity, which are critical for optimizing skin permeation and formulation compatibility.

Direct substitution of Diclofenac Diethylamine with other salts like Diclofenac Sodium in a given formulation is a critical process failure. The counter-ion fundamentally alters aqueous solubility, membrane transport characteristics, and solid-state properties such as hydrate formation. These differences necessitate distinct formulation strategies, including different excipients, solvent systems, and processing parameters. Attempting a 1-to-1 replacement can lead to issues with drug precipitation, altered viscosity, inconsistent batch-to-batch reproducibility, and, most critically, significant changes in the rate and extent of skin permeation, ultimately compromising the final product's efficacy and stability.

References

- Hinz, B., et al. "Importance of the formulation in the skin delivery of topical diclofenac." *Postgraduate medicine* 131.3 (2019): 207-216.

- Abdel-Mottaleb, M. M., et al. "Aqueous solubility of diclofenac diethylamine in the presence of pharmaceutical additives: a comparative study with diclofenac sodium." *Pharmaceutical development and technology* 5.2 (2000): 247-253.

- Hinz, B., et al. "Importance of the formulation in the skin delivery of topical diclofenac." *Postgraduate medicine* 131.3 (2019): 207-216.

- McLoughlin, K., & Corrigan, O. I. "Comparison of the physicochemical properties of the N-(2-hydroxyethyl) pyrrolidine, diethylamine and sodium salt forms of diclofenac." *International journal of pharmaceutics* 222.1 (2001): 57-69.

Enhanced Skin Permeation Efficiency at Lower Concentrations

In a direct comparison using ex vivo human skin, a 1.16% Diclofenac Diethylamine (DDEA) emulsion demonstrated significantly higher skin permeation over 24 hours compared to a much more concentrated 5% Diclofenac Sodium (DS) gel. The cumulative amount of DDEA that permeated was 1.54 times greater than that of DS. When evaluated as a percentage of the total applied dose, the DDEA formulation showed a 7-fold higher permeation rate, indicating superior efficiency in delivering the active ingredient through the stratum corneum.

| Evidence Dimension | Cumulative Permeation (24h, ex vivo human skin) |

| Target Compound Data | 554 ng/cm² (from a 1.16% emulsion) |

| Comparator Or Baseline | Diclofenac Sodium: 361 ng/cm² (from a 5% gel) |

| Quantified Difference | 1.54-fold higher permeation for DDEA despite a >4x lower concentration |

| Conditions | In vitro study using Franz diffusion cells with ex vivo human skin samples. |

This allows for the development of highly effective topical products with a lower concentration of the active pharmaceutical ingredient, potentially reducing costs and formulation challenges.

Distinct Aqueous Solubility Profile for Formulation Versatility

The choice of counter-ion directly dictates aqueous solubility, a primary parameter for formulation design. Diclofenac Diethylamine exhibits a distinct solubility profile compared to other common salts. Its equilibrium solubility at 25°C is approximately half that of Diclofenac Sodium and over 8 times lower than that of Diclofenac Epolamine (DHEP).

| Evidence Dimension | Equilibrium Aqueous Solubility (25°C) |

| Target Compound Data | 33 mM |

| Comparator Or Baseline | Diclofenac Sodium: 66 mM; Diclofenac Epolamine (DHEP): 273 mM |

| Quantified Difference | 50% less soluble than DS; 88% less soluble than DHEP |

| Conditions | Equilibrium solubility determined at 25°C. |

This lower aqueous solubility makes Diclofenac Diethylamine particularly suitable for non-aqueous or emulsion-based formulations where high aqueous solubility is not required or could be detrimental to stability or release profile.

Lower Formulation Viscosity for Improved Processability and Application

The physical properties of the final formulation are heavily influenced by the active ingredient salt form and its interaction with excipients. In a comparative study, a 1.16% Diclofenac Diethylamine emulsion exhibited a viscosity more than two times lower than a 5% Diclofenac Sodium gel when measured at the same shear rate.

| Evidence Dimension | Formulation Viscosity (at 10 s⁻¹) |

| Target Compound Data | 10.29 Pa·s (1.16% DDEA emulsion) |

| Comparator Or Baseline | Diclofenac Sodium: 24.82 Pa·s (5% DS gel) |

| Quantified Difference | 58.5% lower viscosity |

| Conditions | Rheological assessment at a controlled shear rate of 10 s⁻¹. |

Lower viscosity is a critical parameter for manufacturing processability (e.g., mixing, pumping, container filling) and for end-product characteristics like spreadability, making it a preferred choice for lotions or emulgels over thick gels.

Defined and Characterized Hydrate State for Manufacturing Consistency

The solid-state form (anhydrate vs. hydrate) of an API is critical for reproducibility. Diclofenac Diethylamine has a well-characterized monohydrate form. The transition between anhydrate and hydrate states significantly impacts key properties; the DDEA anhydrate is approximately 1.7 times as soluble as its monohydrate form. This contrasts with other salts like Diclofenac Epolamine (DHEP), which can form both monohydrate and dihydrate forms, introducing more potential for solid-state variability.

| Evidence Dimension | Solubility Ratio (Anhydrate vs. Hydrate) |

| Target Compound Data | Anhydrate is ~1.7x more soluble than the monohydrate |

| Comparator Or Baseline | Diclofenac Epolamine (DHEP): Exists as both monohydrate and dihydrate, with the monohydrate being 1.8x less soluble than the anhydrate. |

| Quantified Difference | Well-defined solubility difference between characterized solid forms. |

| Conditions | Intrinsic dissolution rate studies at 25°C. |

Procuring a material with a well-understood and controllable hydrate state is crucial for ensuring batch-to-batch consistency in solubility and dissolution, which directly impacts the performance and stability of the final product.

High-Permeation Topical Analgesics with Lower API Load

For the development of topical pain relief formulations where the primary objective is to maximize delivery efficiency through the skin. The evidence of superior permeation allows formulators to achieve high efficacy with a lower concentration of Diclofenac Diethylamine compared to Diclofenac Sodium, supporting the creation of more potent or cost-effective products.

Development of Emulsion-Gels (Emulgels) and Non-Aqueous Formulations

This salt is the material of choice for emulsion-based systems, a common and commercially successful dosage form for topical diclofenac. Its moderate aqueous solubility and compatibility with organic solvents and oils make it ideal for biphasic systems, which can enhance drug delivery and improve cosmetic feel compared to simple aqueous gels.

Formulations Requiring Low Viscosity and High Spreadability

Ideal for products where ease of application over a large surface area is required, such as lotions, sprays, or light creams. The inherently lower viscosity of typical Diclofenac Diethylamine formulations compared to high-concentration Diclofenac Sodium gels simplifies manufacturing and results in a final product with superior spreadability and user experience.

References

- Hinz, B., et al. "Importance of the formulation in the skin delivery of topical diclofenac." *Postgraduate medicine* 131.3 (2019): 207-216.

- Novartis Pharma AG. "Topical composition." EP2214642A1, 2010.

- Abdel-Mottaleb, M. M., et al. "Aqueous solubility of diclofenac diethylamine in the presence of pharmaceutical additives: a comparative study with diclofenac sodium." *Pharmaceutical development and technology* 5.2 (2000): 247-253.

Purity

Quantity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

156-158 °C

283 - 285 °C

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 62 companies. For more detailed information, please visit ECHA C&L website;

Of the 10 notification(s) provided by 61 of 62 companies with hazard statement code(s):;

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (90.16%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (88.52%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (88.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (88.52%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

Diclofenac sodium also is used topically as an ophthalmic solution for the treatment of postoperative ocular inflammation in patients undergoing cataract extraction. /Diclofenac sodium; Included in US product labeling/

Oral diclofenac sodium has been used for its antipyretic effect in the management of fever, usually associated with infection. In one study, the antipyretic effect of usual dosages of diclofenac sodium as delayed-release (enteric-coated) tablets was about equal to that of usual dosages of aspirin. The drug, however, should not be used routinely as an antipyretic because of its potential adverse effects. /Diclofenac sodium; NOT included in US product labeling/

Diclofenac sodium as delayed-release (enteric-coated) tablets also has been used for the symptomatic relief of dysmenorrhea. /Diclofenac sodium; NOT included in US product labeling/

For more Therapeutic Uses (Complete) data for DICLOFENAC (22 total), please visit the HSDB record page.

Mechanism of Action

Diclofenac has pharmacologic actions similar to those of other prototypical NSAIAs. The drug exhibits anti-inflammatory, analgesic, and antipyretic activity. The exact mechanisms have not been clearly established, but many of the actions appear to be associated principally with the inhibition of prostaglandin synthesis. Diclofenac inhibits the synthesis of prostaglandins in body tissues by inhibiting cyclooxygenase; at least 2 isoenzymes, cyclooxygenase-1 (COX-1) and -2 (COX-2) (also referred to as prostaglandin G/H synthase-1 (PGHS-10 and -2 (PGHS-2), respectively), have been identified that catalyze the formation of prostaglandins in the arachidonic acid pathway. Diclofenac, like other prototypical NSAIAs, inhibits both COS-1 and COS-2. Although the exact mechanisms have not been clearly established, NSAIAs appear to exert anti-inflammatory, analgesic, and antipyretic activity principally through inhibition of the COS-2 isoenzyme; COX-1 inhibition presumably is responsible for the drugs' unwanted effects on GI mucosa and platelet aggregation.

As for all non-steroidal anti-inflammatory drugs the pharmacodynamic effects of diclofenac sodium are of anti-inflammatory, analgesic and antipyretic character due to the decrease of the prostaglandin synthesis from arachidonic acid by inhibition of the cyclo-oxygenase activity. It also induces deleterious effects on gastric and intestinal mucosa and an inhibition of platelet aggregation. /Diclofenac sodium/

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Prostaglandin synthase [EC:1.14.99.1]

PTGS1 (COX1) [HSA:5742] [KO:K00509]

Pictograms

Acute Toxic;Irritant

Other CAS

Absorption Distribution and Excretion

Diclofenac is mainly eliminated via metabolism. Of the total dose, 60-70% is eliminated in the urine and 30% is eliminated in the feces. No significant enterohepatic recycling occurs.

Diclofenac has a total volume of distribution of 5-10 L or 0.1-0.2 L/kg. The volume of the central compartment is 0.04 L/kg. Diclofenac distributes to the synovial fluid reaching peak concentration 2-4h after administration. There is limited crossing of the blood brain barrier and cerebrospinal fluid concentrations only reach 8.22% of plasma concentrations. Doses of 50 mg delivered via intramuscular injection produced no detectable diclofenac concentrations in breast milk, however metabolite concentrations were not investigated. Diclofenac has been shown to cross the placenta in mice and rats but human data is unavailable.

Diclofenac has a plasma clearance 16 L/h.

Onset of absorption is delayed when diclofenac sodium is administered orally as delayed-release (enteric-coated) tablets, but the extent of absorption does not appear to be affected. /Diclofenac sodium/

Measurable plasma concentrations of diclofenac have been observed in some fasting individuals within 10 minutes of receiving diclofenac potassium conventional tablets. /Diclofenac potassium/

Diclofenac sodium and diclofenac potassium are almost completely absorbed from the GI tract; however, the drugs undergo extensive first-pass metabolism in the liver, with only about 50-60% of a dose of diclofenac sodium or diclofenac potassium reaching systemic circulation as unchanged drug. Diclofenac also is absorbed into systemic circulation following rectal administration and percutaneously following topical application to the skin as a gel or transdermal system.

Food decreases the rate of absorption of conventional tablets of diclofenac potassium and of delayed-release (enteric-coated) tablets of diclofenac sodium, resulting in delayed and decreased peak plasma concentrations; however, the extent of absorption is not affected substantially. When diclofenac potassium conventional tablets are administered with food, time to achieve peak plasma concentrations of the drug is increased and peak plasma concentrations of the drug are decreased by approximately 30%. When single doses of diclofenac sodium delayed-release (enteric-coated) tablets are taken with food, the onset of absorption usually is delayed by 1-4.5 hours but may be delayed up to 12 hours in some patients. These food-induced alterations in GI absorption of the drug result from delayed transit of the delayed-release (enteric-coated) tablets to the small intestine, the site of dissolution. When diclofenac sodium extended-release tablets are taken with food, onset of absorption is delayed 1-2 hours and peak plasma concentrations are increased two-fold; however, extent of absorption is not substantially affected. Absorption of diclofenac does not appear to be affected substantially by the presence of food following continuous dosing of the drug. Antacids also may decrease the rate but not the extent of absorption of diclofenac.

For more Absorption, Distribution and Excretion (Complete) data for DICLOFENAC (11 total), please visit the HSDB record page.

Metabolism Metabolites

The extent of metabolism of diclofenac sodium in excised viable human skin was investigated using combination HPLC and radioactivity assay. In an earlier diffusion experiment using an in vitro flow-through diffusion system, radiolabelled diclofenac sodium in either lotion (Pennsaid) or aqueous solution was applied to viable human skin, either as single dose or multiple dose (8 times over 2 days). In this study, the receptor fluid samples from the diffusion experiment were subjected to extraction and the aliquot was analysed using HPLC to separate diclofenac and authentic metabolites. Based on the radioactivity of each HPLC fraction, the collection time of the fractions was compared with the retention time of diclofenac and metabolites in standard solutions. The samples from a single or multiple dose application of lotion showed radioactivity in mainly one fraction, whose retention time corresponded with diclofenac. Other HPLC fractions showed none or only small amounts of radioactivity within the error range of the assay. The same results were obtained with the pooled samples from the application of the lotion or of aqueous solution. The results suggest that diclofenac sodium does not undergo metabolism in viable human epidermis during percutaneous absorption in vitro. Hence, with topical application to human skin in vivo, diclofenac will be delivered with minimal, if any, metabolism. /Diclofenac sodium/

In humans, metabolism of the commonly used nonsteroidal antiinflammatory drug diclofenac /compound/ 1 yields principally the 4'-hydroxy /compound/ 2, 5-hydroxy /compound/ 3, and acyl glucuronide /compound/ 4 metabolites. All three metabolites have been implicated in rare idiosyncratic adverse reactions associated with this widely used drug. Therefore, for mechanistic toxicological studies of /compound/ 1, substantial quantities of 2-4 are required and their syntheses and characterization are described here. Key steps were a convenient two-step preparation of aniline /compound/ 5 from phenol, efficient and selective 6-iodination of amide /compound/ 18, and high-yielding Ullmann couplings to generate diarylamines /compound/ 11 and /compound/ 21. The acyl glucuronide /compound/ 4 was obtained by Mitsunobu reaction of /compound/ 1 (free acid) with allyl glucuronate /compound/ 23 followed by Pd(0) deprotection, using a modification of a published procedure. /Investigators/ report full characterization of /compound/ 4 ... /Investigators/ report also the metabolic fates of the synthetic metabolites: /compound/ 2 and /compound/ 3 were glucuronidated in rats, but only /compound/ 3 formed glutathione adducts in vivo and by enzymatic synthesis via a quinoneimine intermediate. A previously undescribed glutathione adduct of /compound/ 3 was obtained by enzymatic synthesis. Compound /compound/ 4 formed an imine-linked protein conjugate as evinced by sodium cyanoborohydride trapping.

Diclofenac is eliminated predominantly (approximately 50%) as its 4'-hydroxylated metabolite in humans, whereas the acyl glucuronide (AG) pathway appears more important in rats (approximately 50%) and dogs (>80-90%). However, previous studies of diclofenac oxidative metabolism in human liver microsomes (HLMs) have yielded pronounced underprediction of human in vivo clearance. We determined the relative quantitative importance of 4'-hydroxy and AG pathways of diclofenac metabolism in rat, dog, and human liver microsomes. Microsomal intrinsic clearance values (CL(int) = V(max)/K(m)) were determined and used to extrapolate the in vivo blood clearance of diclofenac in these species. Clearance of diclofenac was accurately predicted from microsomal data only when both the AG and the 4'-hydroxy pathways were considered. However, the fact that the AG pathway in HLMs accounted for ~75% of the estimated hepatic CL(int) of diclofenac is apparently inconsistent with the 4'-hydroxy diclofenac excretion data in humans. Interestingly, upon incubation with HLMs, significant oxidative metabolism of diclofenac AG, directly to 4'-hydroxy diclofenac AG, was observed. The estimated hepatic CL(int) of this pathway suggested that a significant fraction of the intrahepatically formed diclofenac AG may be converted to its 4'-hydroxy derivative in vivo. Further experiments indicated that this novel oxidative reaction was catalyzed by CYP2C8, as opposed to CYP2C9-catalyzed 4'-hydroxylation of diclofenac. These findings may have general implications in the use of total (free + conjugated) oxidative metabolite excretion for determining primary routes of drug clearance and may question the utility of diclofenac as a probe for phenotyping human CYP2C9 activity in vivo via measurement of its pharmacokinetics and total 4'-hydroxy diclofenac urinary excretion.

The metabolism of (14)C-diclofenac in mice was investigated following a single oral dose of 10 mg/kg. The majority of the drug-related material was excreted in the urine within 24 hr of administration (49.7%). Liquid chromatographic analysis of urine and fecal extracts revealed extensive metabolism to at least 37 components, with little unchanged diclofenac excreted. Metabolites were identified using a hybrid linear ion-trap mass spectrometer via exact mass determinations of molecular ions and subsequent multi-stage fragmentation. The major routes of metabolism identified included: 1) conjugation with taurine; and 2) hydroxylation (probably at the 4'-and 5-arene positions) followed by conjugation to taurine, glucuronic acid or glucose. Ether, rather than acyl glucuronidation, predominated. There was no evidence for p-benzoquinone-imine formation (i.e. no glutathione or mercapturic acid conjugates were detected). A myriad of novel minor drug-related metabolites were also detected, including ribose, glucose, sulfate and glucuronide ether-linked conjugates of hydroxylated diclofenac derivatives. Combinations of these hydroxylated derivatives with acyl conjugates (glucose, glucuronide and taurine) or N-linked sulfation or glucosidation were also observed. Acyl- or amide-linked-conjugates of benzoic acid metabolites and several indolinone derivatives with further hydroxylated and conjugated moieties were also evident. The mechanisms involved in the generation of benzoic acid and indolinone products indicate the formation reactive intermediates in vivo that may possibly contribute to hepatotoxicity.

For more Metabolism/Metabolites (Complete) data for DICLOFENAC (7 total), please visit the HSDB record page.

Diclofenac has known human metabolites that include 5-hydroxydiclofenac, 4'-hydroxydiclofenac, and (2S,3S,4S,5R)-6-[2-[2-(2,6-Dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid.

Diclofenac is a known human metabolite of aceclofenac.

Hepatic. Route of Elimination: Diclofenac is eliminated through metabolism and subsequent urinary and biliary excretion of the glucuronide and the sulfate conjugates of the metabolites. Little or no free unchanged diclofenac is excreted in the urine. Approximately 65% of the dose is excreted in the urine and approximately 35% in the bile as conjugates of unchanged diclofenac plus metabolites. Half Life: 2 hours

Associated Chemicals

Diclofenac potassium; 15307-81-0

Diclofenac epolamine; 119623-66-4

Wikipedia

Vardenafil

FDA Medication Guides

Diclofenac Sodium

GEL;TOPICAL

FOUGERA PHARMS

11/14/2022

04/28/2021

Zorvolex

Diclofenac

CAPSULE;ORAL

ZYLA

04/28/2021

Voltaren-XR

Diclofenac Sodium

TABLET, EXTENDED RELEASE;ORAL

NOVARTIS

Drug Warnings

Not recommended for patients with blood dyscrasias (or history of) or bone marrow depression.

Diclofenac sodium in fixed combination with misoprostol is contraindicated in women who are pregnant because misoprostol exhibits abortifacient activity and can cause serious fetal harm. In addition, it is recommended that diclofenac in fixed combination with misoprostol be used in women of childbearing potential only if they require nonsteroidal anti-inflammatory agent (NSAIA) therapy and are considered at high risk of complications resulting from NSAIA-induced gastric or duodenal ulceration or at high risk of developing gastric or duodenal ulceration. /Diclofenac sodium/

Caution with diclofenac sodium-containing dosage forms in patients who must restrict their sodium intake.

For more Drug Warnings (Complete) data for DICLOFENAC (24 total), please visit the HSDB record page.

Biological Half Life

Following application of diclofenac epolamine transdermal system, the elimination half-life of diclofenac is approximately 12 hours. /Diclofenac epolamine/

Following IV administration of diclofenac sodium in healthy adults, the half-life of diclofenac reportedly averages about 3 minutes in the initial distribution phase, about 16 minutes in the intermediate (redistribution) phase, and about 1-2 hours in the terminal (elimination) phase. /Diclofenac sodium/

Elimination: Up to 6 hours

Use Classification

Pharmaceuticals

Pharmaceuticals -> Musculo-skeletal system -> Antiinflammatory and antirheumatic products -> Antiinflammatory and antirheumatic products, non-steroids -> Acetic acid derivatives and related substances

Methods of Manufacturing

Preparation: NL 6604752; A. Sallmann, R. Pfister, US 3558690 (1966, 1971 both to Geigy)

General Manufacturing Information

Preparation: NL 6604752; A Sallmann, R Pfister, US 3558690 (1966, 1971 both to Geigy)

Clinical Laboratory Methods

Storage Conditions

Diclofenac sodium delayed-release (enteric-coated) tablets, diclofenac sodium extended-release tablets, and diclofenac potassium tablets should be protected from moisture and stored in tight containers at a temperature not exceeding 30 °C. Commercially available diclofenac sodium and misoprostol tablets should be stored in a dry area at a temperature not exceeding 25 °C.

Interactions

Concurrent use /of alcohol or glucocorticoid corticosteroids or chronic therapeutic use of corticotropin or potassium supplements/ with an nonsteroidal anti-inflammatory drug may increase the risk of gastrointestinal side effects, including ulceration or hemorrhage; however, concurrent use with a glucocorticoid or corticotropin in the treatment of arthritis may provide additional therapeutic benefit and permit reduction of glucocorticoid or corticotropin dosage. /Nonsteroidal anti-inflammatory drugs/

Nonsteroidal anti-inflammatory drugs may increase the hypoglycemic effect of these medications /oral antidiabetic agents or insulin/ because prostaglandins are directly involved in regulatory mechanisms of glucose metabolism and possibly because of displacement of the oral antidiabetics from serum proteins; dosage adjustments of the antidiabetic agent may be necessary; ... caution with concurrent use is recommended. /Nonsteroidal anti-inflammatory drugs/

These medications /cefamandole or cefoperazone or cefotetan or plicamycin or valproic acid/ may cause hypoprothrombinemia; in addition, plicamycin or valproic acid may inhibit platelet aggregation; concurrent use with an nonsteroidal anti-inflammatory drug may increase the risk of bleeding because of additive interferences with platelet function and/or the potential occurrence of nonsteroidal anti-inflammatory drug-induced gastrointestinal ulceration or hemorrhage. /Nonsteroidal anti-inflammatory drugs/

For more Interactions (Complete) data for DICLOFENAC (16 total), please visit the HSDB record page.

Dates

Explore Compound Types